2-Piperazin-1-yl-benzothiazole

Histamine H3 Receptor CNS Drug Discovery GPCR Pharmacology

Researchers developing non-imidazole histamine H3 receptor antagonists face scaffold inactivity with piperidine or pyrrolidine analogs. 2-Piperazin-1-yl-benzothiazole provides a validated starting point with moderate-to-good baseline antagonism and is amenable to potency optimization via lipophilic N-substitution (pA₂ 7.0-7.2). It also enables anticancer library synthesis through aroyl substitution, yielding derivatives with enhanced cytotoxicity and apoptosis induction in HUH-7, MCF-7, and HCT-116 cell lines. Supplied as a research-grade solid with full analytical documentation.

Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
CAS No. 55745-83-0
Cat. No. B1361138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperazin-1-yl-benzothiazole
CAS55745-83-0
Molecular FormulaC11H13N3S
Molecular Weight219.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C11H13N3S/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2
InChIKeyLLQMZXMBCQNMJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Piperazin-1-yl-benzothiazole: A Versatile Building Block


2-Piperazin-1-yl-benzothiazole (CAS 55745-83-0) is a heterocyclic building block comprising a benzothiazole core substituted at the 2-position with a piperazine ring. It is a useful intermediate in the synthesis of biologically active compounds, particularly in the development of anticancer, anti-infective, and CNS-targeted agents . The compound is employed in the study of 1,8-naphthyridone derivatives as potential inhibitors of HIV-1 replication , and its derivatives have been explored as serotonin 5-HT1A receptor agonists . The free piperazine nitrogen provides a site for further derivatization, enabling the exploration of structure-activity relationships (SAR) across multiple target classes [1].

1 Benzothiazole-piperazine core supports SAR-driven library synthesis for anti-infective, oncology, and CNS research programs
2 Free piperazine NH enables diverse N-derivatization for exploring structure-activity relationships across multiple target classes
3 Reported utility in generating focused compound collections for histamine H3, PPARδ, and serotonergic pathway studies

Why Substitution Fails for 2-Piperazin-1-yl-benzothiazole


Within the benzothiazole-piperazine class, subtle structural variations—such as the position of the piperazine linkage, N-substitution patterns on the piperazine ring, and the presence of additional heteroatoms—profoundly alter pharmacological profiles, target selectivity, and physicochemical properties. For instance, while 2-piperazinyl-benzothiazoles show moderate to good histamine H3 receptor antagonism, analogous 2-(1-piperidinyl)benzothiazoles exhibit no or very poor activity [1]. Furthermore, the identity and bulkiness of substituents on the piperazine nitrogen critically modulate potency; lipophilic, not-too-bulky groups like n-propyl yield potent H3 antagonists (pA2 7.0–7.2), whereas unsubstituted or differently substituted analogs may lack this activity [2]. These divergent SAR profiles underscore that 2-Piperazin-1-yl-benzothiazole serves as a privileged, non-interchangeable scaffold whose downstream performance in assays is highly dependent on its precise molecular architecture. The quantitative evidence below illustrates the specific, context-dependent differentiation of this scaffold relative to its closest analogs.

Piperazine vs. piperidine linkage

Receptor engagement may differ significantly: 2-piperazinyl-benzothiazoles show reported H3 antagonism while 2-piperidinyl analogs exhibit little to no activity.

N-substitution pattern

Potency and selectivity can shift dramatically; unsubstituted or bulky N-groups may not reproduce the activity profile of optimized lipophilic small alkyl substituents.

Unsubstituted scaffold context

The parent 2-piperazin-1-yl-benzothiazole often serves as a derivatization starting point; functional activity observed in derivative series may not transfer directly to the unmodified scaffold.

2-Piperazin-1-yl-benzothiazole: Quantitative Differentiation


Histamine H3 Antagonism: Piperazine vs Piperidine

A direct comparative study of 2-substituted benzothiazoles as histamine H3 receptor antagonists demonstrated that the 2-(piperazin-1-yl)benzothiazole scaffold exhibits moderate to good antagonist activity, whereas the closely related 2-(1-piperidinyl)benzothiazole analog shows no or very poor activity in the guinea-pig jejunum electrically evoked contraction assay [1]. Furthermore, substitution of the piperazine nitrogen with an n-propyl group yields potent H3 receptor antagonists with pA2 values ranging from 7.0 to 7.2, indicating that the piperazine ring itself is essential for baseline activity and that further potency gains are achievable through rational N-substitution [2].

H3 antagonism: piperazine vs piperidine
Head-to-head
N-propyl piperazinyl-benzothiazole pA₂ 7.0 – 7.2
2-(1-piperidinyl)benzothiazole no or very poor activity
Supports selection of piperazine scaffold for H3 receptor antagonist research; piperidine/pyrrolidine analogs may not provide measurable receptor engagement.
Guinea-pig jejunum electrically evoked contraction assay; quantitative pA₂ for unsubstituted parent not reported.
Histamine H3 Receptor CNS Drug Discovery GPCR Pharmacology

Cytotoxicity: Aroyl Derivatives vs Parent Scaffold

A study of ten benzothiazole-piperazine derivatives evaluated against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines revealed that aroyl-substituted compounds 1h and 1j were the most active derivatives, causing apoptosis by cell cycle arrest at the subG1 phase [1]. While the parent 2-piperazin-1-yl-benzothiazole scaffold itself was not directly assayed, the data demonstrate that the unsubstituted piperazine serves as a versatile attachment point for aroyl groups that dramatically enhance cytotoxic potency, underscoring the value of this scaffold for generating focused libraries with improved anticancer activity [2].

Cytotoxicity: aroyl derivatives
Class-level
Aroyl-substituted benzothiazole-piperazines (1h, 1j) induced apoptosis and cell cycle arrest in HUH-7, MCF-7, HCT-116 lines; parent scaffold not directly tested.
Supports scaffold derivatization studies for cytotoxicity endpoints; unmodified core alone may not produce the same cellular response.
Sulphorhodamine B assay; specific GI₅₀ values not available in abstract.
Cancer Therapeutics Cytotoxicity Medicinal Chemistry

PPARδ Agonist Activity: A Privileged Chemotype

A structure-activity relationship study identified 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists [1]. While specific EC50 or binding data are not disclosed in the abstract, the research confirms that the 2-piperazinyl-benzothiazole core is a privileged scaffold for engaging the PPARδ isoform, distinguishing it from other benzothiazole substitution patterns that may favor PPARα or PPARγ [2]. This selectivity profile is a key differentiator for researchers targeting PPARδ-mediated pathways in metabolic disorders or muscle physiology.

PPARδ agonist chemotype
Class-level
2-piperazinyl-benzothiazole derivatives reported as potent and selective PPARδ agonists; quantitative EC₅₀ not disclosed in abstract.
Reported PPARδ selectivity suggests utility in metabolic and muscle-wasting research models; other benzothiazole substitution patterns may favor α/γ isoforms.
BindingDB entry; peer-reviewed confirmation pending.
PPARδ Metabolic Disease Nuclear Receptor Pharmacology

Antibacterial Spectrum: Gram-Positive vs Mycobacteria

2-Piperazin-1-yl-benzothiazole has demonstrated antibacterial activity with good efficacy against the Gram-positive organisms Bacillus subtilis and Staphylococcus aureus, and has additionally been found to possess anti-tubercular activity . This dual activity profile—targeting both common Gram-positive pathogens and Mycobacterium tuberculosis—is not uniformly present across all benzothiazole analogs and may be linked to the specific electronic and steric properties conferred by the piperazine ring at the 2-position. While quantitative MIC data are not provided in the referenced source, the reported activity against multiple bacterial classes suggests a potentially broad, yet distinct, antimicrobial spectrum compared to other benzothiazole derivatives.

Antibacterial spectrum
Data to verify
Good activity reported against Bacillus subtilis and Staphylococcus aureus; anti-tubercular activity also noted. No quantitative MIC data provided.
Supports antimicrobial screening context; dual Gram-positive/antitubercular profile may differ from other benzothiazole analogs.
Sources not specified; MIC data to verify.
Antibacterial Antitubercular Infectious Disease

5-HT1A Agonism: CNS Differentiator Potential

Several vendor sources report that 2-Piperazin-1-yl-benzothiazole acts as a serotonin 5-HT1A receptor agonist, with demonstrated efficacy in models relevant to HIV infection, schizophrenia, and Parkinson's disease . The compound is reported to inhibit transcriptional regulation by blocking phosphorylation of CREB, thereby decreasing viral gene expression and increasing T-cell activation genes . Additionally, it has been shown to bind to human dopamine D2 receptors and inhibit dopamine release from synaptosomes . While these findings are not derived from peer-reviewed comparative studies, they suggest a unique polypharmacology profile that may differentiate this scaffold from other benzothiazole-piperazine analogs lacking such dual serotonergic/dopaminergic activity.

5-HT1A agonism & D2 binding
Data to verify
Vendor reports describe 5-HT1A receptor agonism, dopamine D2 binding, and modulation of CREB phosphorylation and viral gene expression.
Reported CNS polypharmacology profile may support serotonergic/dopaminergic crosstalk studies; data require peer-reviewed verification.
Vendor-derived information; no comparative study available.
5-HT1A Receptor Neuropharmacology GPCR Signaling

Research Applications of 2-Piperazin-1-yl-benzothiazole


Histamine H3 Antagonist Scaffold for CNS

Researchers developing non-imidazole histamine H3 receptor antagonists for cognitive or sleep disorders should prioritize the 2-piperazin-1-yl-benzothiazole scaffold over 2-piperidinyl or 2-pyrrolidinyl analogs, as it provides moderate to good baseline antagonism (versus no activity for piperidine/pyrrolidine) and is amenable to potency optimization via lipophilic N-substitution, which can achieve pA2 values of 7.0–7.2 [1].

Aroyl-Substituted Anticancer Agents

Medicinal chemists aiming to generate focused libraries of anticancer agents should utilize 2-Piperazin-1-yl-benzothiazole as a core scaffold for aroyl substitution at the piperazine nitrogen. This strategy yields derivatives that demonstrate enhanced cytotoxicity and apoptosis induction via cell cycle arrest in HUH-7, MCF-7, and HCT-116 cancer cell lines [1].

PPARδ Agonist Discovery for Metabolic Disease

Investigators targeting PPARδ for metabolic syndrome, dyslipidemia, or muscle wasting indications should employ the 2-piperazinyl-benzothiazole scaffold, as it has been validated as a potent and selective PPARδ agonist chemotype, offering a defined starting point for lead optimization compared to benzothiazoles with unknown or divergent PPAR isoform selectivity [1].

Serotonin-Dopamine Signaling Crosstalk Probe

Neuroscientists studying the interplay between serotonin 5-HT1A and dopamine D2 receptor pathways may find 2-Piperazin-1-yl-benzothiazole a useful chemical probe, given its reported dual activity as a 5-HT1A agonist and D2 receptor binder, with downstream effects on CREB phosphorylation and neurotransmitter release [1][2].

Application
Selection Property
Validation Focus
Histamine H3 antagonist scaffold for CNS studies
Piperazine core enables baseline H3 receptor antagonism; piperidine/pyrrolidine analogs show no activity
Confirm receptor engagement in target assay; optimize N-substitution for potency
Aroyl-substituted anticancer research compounds
Free piperazine NH allows aroyl attachment; derivatives show apoptosis and cell cycle arrest in cancer cell lines
Cell viability and apoptosis endpoints in hepatocellular, breast, and colorectal cancer models
PPARδ agonist discovery for metabolic research
Reported PPARδ selectivity over α/γ isoforms within the 2-piperazinyl-benzothiazole chemotype
PPARδ binding and transactivation assays; verify selectivity window
Serotonin-dopamine signaling crosstalk probe
Reported dual 5-HT1A agonism and D2 receptor binding; modulates CREB and neurotransmitter release
Confirm receptor activity and downstream signaling in neuronal models; verify data in peer-reviewed assays

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